Arginyl-glycyl-aspartic acid

Übersicht

Beschreibung

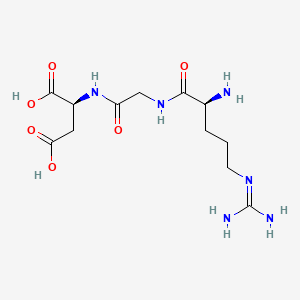

Arg-Gly-Asp is an oligopeptide.

Arginyl-glycyl-aspartic acid is a natural product found in Bitis arietans with data available.

Wissenschaftliche Forschungsanwendungen

1. Tumor Diagnosis and Targeted Therapy

RGD motifs, comprising short, linear, or cyclic peptides containing the RGD sequence, play a significant role in tumor diagnosis and targeted therapy. They bind competitively to integrin receptors, preventing tumor cell adhesion. This leads to apoptosis and inhibits tumor cell proliferation, invasion, and metastasis by blocking the integrin-focal adhesion kinase (FAK) pathway. The RGD motif is increasingly being used in the design of anticancer drugs for early tumor diagnosis and therapy (Bi Jianhua, 2012).

2. Structural Analysis

The crystal structure of L-arginyl-glycyl-L-aspartic acid (RGD), the sequence for binding of fibrinogen to cell surface receptors, has been determined. Understanding its structure helps in comprehending its binding interactions and function. It reveals a diverse range of conformations for the tripeptide sequence (D. Eggleston & S. Feldman, 2009).

3. Interaction with Platelet Receptors

RGD peptides have been studied for their interaction with platelets. Chemical cross-linking has shown that RGD peptides couple to platelet membrane glycoprotein IIb-IIIa (GPIIb-IIIa), enhancing our understanding of platelet function and potential therapeutic applications (S. D’Souza, M. Ginsberg, S. Lam, E. Plow, 1988).

4. Nanoparticle Delivery Systems

RGD functionalization of ultrasmall gold nanoparticles (usGNPs) has been researched for targeted delivery of cytotoxic payloads to cancer cells. These usGNPs, when modified with cyclic arginyl-glycyl-aspartic acid peptides (cRGD), show increased uptake by specific cancer cells (R. Perrins et al., 2022).

5. Enhanced Anticancer Effects

The use of RGD-containing nanostructured lipid carriers has shown improved anticancer effects, particularly in breast cancer cell lines. By targeting integrin receptors on cancer cells, these carriers enhance the efficacy of therapeutic agents (Hamed Hajipour et al., 2018).

6. Role in Plant Pathogen Interactions

The RGD motif has been studied in the context of plant pathology, particularly in the interaction of the Ptr ToxA toxin with wheat plants. This research provides insights into plant-pathogen interactions and potential strategies for disease management (S. Meinhardt et al., 2002).

7. In Vivo Tumor Targeting

Research on peptide-mediated tumor targeting of nanoparticles has shown that RGD functionalization can optimize nanoparticle delivery to tumors. This has implications for drug delivery and radiation therapy in cancer treatment (Celina Yang, K. Bromma, D. Chithrani, 2018).

8. Therapeutic Applications in Acute Myocardial Ischemia

RGD-modified lipid-polymer hybrid nanoparticles have been developed for combination therapy in acute myocardial ischemia. These nanoparticles show significant therapy effects in vivo, indicating potential applications in cardiac treatment (J. Qiu, Guoqiang Cai, Xinmei Liu, Dongwen Ma, 2017).

Eigenschaften

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMAXBFPHPZYIK-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912420 | |

| Record name | Arginine-glycine-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arginyl-glycyl-aspartic acid | |

CAS RN |

99896-85-2, 119865-10-0, 124123-27-9 | |

| Record name | Arginine-glycine-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99896-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginyl-glycyl-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly (arginyl-glycyl-aspartic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitistatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine-glycine-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARGINYL-GLYCYL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.